molecular formula C20H20ClN3S B7831460 7-(4-chlorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene

7-(4-chlorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene

Cat. No.: B7831460
M. Wt: 369.9 g/mol
InChI Key: UCCWAWCERYEXCM-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is a complex heterocyclic compound It features a unique structure that combines elements of pyridine, thiophene, and diazepine rings

Properties

IUPAC Name

7-(4-chlorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S/c1-23-10-8-15-16-11-22-19(13-4-6-14(21)7-5-13)17-3-2-9-24(17)20(16)25-18(15)12-23/h2-7,9,19,22H,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCWAWCERYEXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine typically involves multi-step reactions. One common method involves the condensation of a pyridine derivative with a thiophene compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-9-methyl-5,6,7,8,9,10-hexahydro-4H-pyrido[4’,3’:4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

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